3-(1,3-Dioxepan-2-YL)propan-1-OL

Description

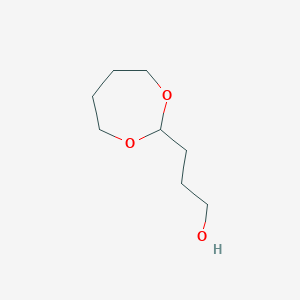

Structure

3D Structure

Properties

CAS No. |

66338-17-8 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-(1,3-dioxepan-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H16O3/c9-5-3-4-8-10-6-1-2-7-11-8/h8-9H,1-7H2 |

InChI Key |

JNHOAUJUARIRBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(OC1)CCCO |

Origin of Product |

United States |

Functional Group Interconversions Leading to the Propanol Moiety

The term "functional group interconversion" (FGI) is central to organic synthesis and refers to the transformation of one functional group into another. solubilityofthings.comic.ac.uknumberanalytics.com This strategy is essential for creating the propanol (B110389) side chain of 3-(1,3-Dioxepan-2-YL)propan-1-OL.

The synthesis might start with a precursor molecule where the side chain is not a propanol but a different functional group that can be readily converted. For example, a synthetic route could involve the initial preparation of a dioxepane with an ester, carboxylic acid, or even a protected aldehyde group at the 2-position of the ring. This functional group can then be transformed into the desired primary alcohol of the propanol moiety through a series of well-established reactions.

| Starting Functional Group | Reagent | Resulting Functional Group |

| Carboxylic Acid (R-COOH) | LiAlH₄ | Primary Alcohol (R-CH₂OH) |

| Ester (R-COOR') | LiAlH₄ | Primary Alcohol (R-CH₂OH) |

| Aldehyde (R-CHO) | NaBH₄ | Primary Alcohol (R-CH₂OH) |

Chemical Reactivity and Transformation Pathways of 3 1,3 Dioxepan 2 Yl Propan 1 Ol

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in 3-(1,3-Dioxepan-2-YL)propan-1-OL is a key site for chemical modification. Its accessibility and nucleophilic nature allow for a variety of reactions, including esterification, etherification, and derivatization for the attachment of linkers or conjugation to other molecules.

Esterification and Etherification Studies

The primary alcohol of this compound can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst. libretexts.org This reaction is a fundamental transformation for introducing a wide array of functional groups. For instance, the reaction with a carboxylic acid (R-COOH) yields the corresponding ester, a transformation that is often catalyzed by strong acids like sulfuric acid. libretexts.org Similarly, more reactive acylating agents such as acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) can be used, often under milder conditions. libretexts.org

Etherification, the formation of an ether linkage (R-O-R'), can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the primary alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. libretexts.org Given the presence of the acid-sensitive 1,3-dioxepane (B1593757) ring, basic conditions for etherification are generally preferred to avoid cleavage of the cyclic acetal (B89532).

Table 1: Representative Esterification and Etherification Reactions of Primary Alcohols

| Reaction Type | Reagents | Product Type | General Conditions |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester | Heating |

| Acylation | Acyl Chloride, Base | Ester | Often at room temperature |

| Acylation | Acid Anhydride (B1165640), Base/Catalyst | Ester | Gentle warming may be needed |

| Williamson Ether Synthesis | Strong Base, Alkyl Halide | Ether | Varies with substrate |

This table presents generalized reaction conditions for primary alcohols and is analogous to the expected reactivity of this compound.

Derivatization for Conjugation and Linker Applications

The hydroxyl group serves as a convenient handle for the derivatization of this compound, enabling its use in conjugation and as a linker molecule. Derivatization often involves the introduction of a functional group that can readily react with another molecule, such as a biomolecule or a solid support. libretexts.orgnih.gov

For example, the alcohol can be reacted with a bifunctional reagent. One common strategy is to introduce a terminal group that is reactive towards amines, thiols, or other functional groups. This can be achieved by esterification with a dicarboxylic acid anhydride to yield a terminal carboxylic acid, which can then be activated for amide bond formation. Alternatively, the alcohol can be converted to an azide (B81097) or an alkyne to participate in "click chemistry" reactions, providing a highly efficient and specific method for conjugation. The ability to introduce a variety of functional groups makes this molecule a potentially valuable linker for applications in drug delivery, diagnostics, and materials science. rsc.org

Nucleophilic Reactivity of the Alcohol Group

The oxygen atom of the primary hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. libretexts.org This nucleophilicity is fundamental to its reactivity in esterification and etherification reactions, where it attacks an electrophilic carbon atom. libretexts.org The nucleophilic character of the alcohol can be enhanced by converting it to the corresponding alkoxide ion through deprotonation with a strong base. This significantly increases its reactivity towards electrophiles. libretexts.org

However, the nucleophilicity of the alcohol must be considered in the context of the entire molecule. The 1,3-dioxepane ring is stable under basic and neutral conditions, allowing for selective reactions at the hydroxyl group. Under acidic conditions, the oxygen atoms of the dioxepane ring can also be protonated, which can lead to ring-opening reactions, competing with reactions at the hydroxyl group. youtube.com Therefore, reaction conditions must be carefully chosen to achieve the desired transformation.

Ring-Opening Reactions of the 1,3-Dioxepane Heterocycle

The 1,3-dioxepane ring, a seven-membered cyclic acetal, is susceptible to cleavage under acidic conditions. This reactivity is a defining characteristic of the molecule and is the basis for its use in applications such as controlled release and as a monomer in ring-opening polymerization.

Acid-Catalyzed Ring-Opening Mechanisms

The acid-catalyzed ring-opening of 1,3-dioxepanes, like other acetals, proceeds via protonation of one of the oxygen atoms of the acetal. youtube.com This initial protonation step is followed by cleavage of a carbon-oxygen bond to generate a resonance-stabilized carbocation and a diol. In the case of this compound, hydrolysis would lead to the formation of butane-1,4-diol and an aldehyde.

The general mechanism for the acid-catalyzed hydrolysis of a cyclic acetal involves the following steps:

Protonation of an acetal oxygen by an acid.

Cleavage of a C-O bond to form a resonance-stabilized carbocation and a hydroxyl group.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Protonation of the remaining ether oxygen of the hemiacetal.

Elimination of the alcohol to form a protonated aldehyde or ketone.

Deprotonation to give the final aldehyde or ketone product.

The stability of the 1,3-dioxepane ring is lower than that of the corresponding five-membered 1,3-dioxolane (B20135) or six-membered 1,3-dioxane (B1201747) rings, which influences the kinetics of the hydrolysis reaction.

Polymerization Initiator Role via Ring-Opening Polymerization (ROP)

This compound can potentially act as an initiator for the cationic ring-opening polymerization (ROP) of cyclic monomers, including 1,3-dioxepane itself. cdnsciencepub.comresearchgate.net In this role, the primary hydroxyl group initiates the polymerization process. The initiation of cationic ROP of cyclic acetals like 1,3-dioxepane can occur via an "active monomer" mechanism, where the monomer is activated by a protonic acid, and the alcohol initiator attacks the activated monomer. researchgate.net

The general steps for initiation of ROP of 1,3-dioxepane using an alcohol initiator (R-OH) are:

Protonation of the 1,3-dioxepane monomer by a strong acid initiator.

Nucleophilic attack of the alcohol (in this case, the hydroxyl group of this compound) on the protonated monomer, leading to ring opening and the formation of a new propagating species with a terminal hydroxyl group.

The newly formed hydroxyl group can then propagate the polymerization by reacting with another protonated monomer.

This process leads to the formation of polyethers. The use of a functional initiator like this compound allows for the synthesis of polymers with a specific end-group, which can be valuable for creating block copolymers or for tethering the polymer to a surface. The cationic ROP of 1,3-dioxepane is known to be complex, with potential side reactions such as transacetalization and the formation of cyclic oligomers. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound, while not extensively documented in dedicated studies, can be predicted based on the known reactivity of its constituent functional groups: the primary alcohol and the 1,3-dioxepane ring. The strategic modification of these sites allows for the generation of a diverse range of molecules with potentially unique properties.

The primary alcohol (-CH₂OH) serves as a versatile handle for a variety of chemical transformations. Standard organic reactions can be employed to introduce new functional groups, thereby creating a library of derivatives. For instance, oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, which can then participate in further reactions such as reductive amination or esterification.

The 1,3-dioxepane ring, a cyclic acetal, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This reactivity can be exploited for the regioselective opening of the ring to yield diol derivatives. Furthermore, the acetal functionality can be involved in reactions that modify the core structure, leading to the formation of analogues with different ring sizes or substituents.

The following tables outline potential synthetic pathways for the creation of novel derivatives and analogues of this compound based on established chemical principles observed in similar molecular structures.

Table 1: Synthesis of Derivatives via Modification of the Primary Alcohol Group

| Derivative Class | General Reaction | Reagents and Conditions | Product Structure |

| Esters | Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) or Acyl chloride, Base (e.g., Pyridine) | |

| Ethers | Williamson Ether Synthesis | Alkyl halide, Strong base (e.g., NaH) | |

| Aldehydes | Oxidation | Mild oxidizing agent (e.g., PCC, DMP) | |

| Carboxylic Acids | Oxidation | Strong oxidizing agent (e.g., KMnO₄, Jones reagent) | |

| Amines | Reductive Amination (via aldehyde) | Amine, Reducing agent (e.g., NaBH₃CN) |

Table 2: Synthesis of Analogues via Transformation of the 1,3-Dioxepane Ring

| Analogue Class | General Reaction | Reagents and Conditions | Product Structure |

| Diol Ethers | Acid-Catalyzed Ring Opening | Alcohol, Lewis or Brønsted acid | |

| Dithioacetals | Thioacetalization | Thiol, Lewis acid (e.g., BF₃·OEt₂) | |

| Ring-Contracted Analogues (Dioxolanes) | Transacetalization | Diol (e.g., Ethylene glycol), Acid catalyst | |

| Ring-Expanded Analogues (Dioxocanes) | Transacetalization | Diol (e.g., 1,5-Pentanediol), Acid catalyst |

It is important to note that the specific reaction conditions for these transformations would need to be optimized for this compound to achieve the desired products in good yields and purity. The reactivity of both the primary alcohol and the dioxepane ring must be considered to avoid undesired side reactions. For example, strongly acidic conditions used for ring opening could also lead to side reactions involving the primary alcohol. Conversely, some reagents used to modify the alcohol might affect the stability of the acetal. Therefore, a careful selection of reagents and reaction conditions is crucial for the successful synthesis of novel derivatives and analogues.

Mechanistic Investigations into the Chemical Behavior of 3 1,3 Dioxepan 2 Yl Propan 1 Ol

Elucidation of Reaction Mechanisms for Dioxepane Ring Transformations

The 1,3-dioxepane (B1593757) ring is a cyclic acetal (B89532) formed from a diol and a carbonyl compound. Its stability and reactivity are influenced by the substitution pattern and the conformational preferences of the seven-membered ring. Transformations of the dioxepane ring in 3-(1,3-dioxepan-2-yl)propan-1-ol can proceed through several mechanistic pathways, primarily involving acid-catalyzed hydrolysis, transacetalization, or ring-opening reactions.

Transacetalization offers another pathway for transforming the dioxepane ring. In the presence of a different diol or carbonyl compound and an acid catalyst, the original acetal can be converted into a new one. This equilibrium-driven process is mechanistically similar to hydrolysis, with the incoming alcohol or carbonyl compound acting as the nucleophile.

Ring-opening polymerization is another potential transformation for cyclic acetals like 1,3-dioxepane. Cationic initiators can trigger the opening of the ring to form a polyether. While this has been studied for the parent 1,3-dioxepane, the influence of the 3-(propan-1-ol) substituent on the polymerization mechanism and the properties of the resulting polymer are areas for further investigation.

Detailed Studies of Hydroxyl Group Reactivity Pathways

The primary hydroxyl group in this compound is a key site for a variety of chemical transformations, including oxidation, etherification, and esterification. The reactivity of this group is generally comparable to other primary alcohols, although intramolecular interactions with the dioxepane ring might influence its reactivity in certain cases.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. The choice of reagent determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would selectively yield the aldehyde, 3-(1,3-dioxepan-2-yl)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of the carboxylic acid, 3-(1,3-dioxepan-2-yl)propanoic acid. A study on the electrochemical oxidation of butanediols suggests that the proximity of hydroxyl groups can influence reactivity. rsc.org While the hydroxyl group in this compound is relatively remote from the dioxepane ring, the electronic environment of the acetal could still have a subtle effect on the oxidation potential.

Etherification and Esterification: The hydroxyl group readily undergoes etherification reactions, such as the Williamson ether synthesis, by deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Similarly, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate catalytic conditions (e.g., acid catalysis for Fischer esterification). These reactions follow standard nucleophilic substitution mechanisms.

The chemoselective transformation of hydroxyl groups is a significant area of research in organic synthesis. nih.gov In a molecule like this compound, which also contains acetal oxygens, selective reactions at the hydroxyl group are generally achievable due to the higher nucleophilicity of the primary alcohol compared to the ether-like oxygens of the acetal under many conditions.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the mechanistic details and energetic landscapes of chemical reactions, as well as the conformational preferences of molecules.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

For the dioxepane ring transformations, DFT could be employed to model the protonation energies of the acetal oxygens, the transition state structures for ring-opening, and the relative stabilities of intermediates. Such calculations would provide quantitative insights into the reaction barriers and help to predict the most favorable reaction pathways under different conditions.

Similarly, for the hydroxyl group reactivity, DFT can be used to calculate the bond dissociation energies of the O-H bond, the acidity of the proton, and the transition state energies for oxidation, etherification, and esterification reactions. This would allow for a detailed understanding of the factors controlling the reactivity and selectivity of these transformations.

The following table illustrates the type of data that could be generated from DFT calculations on the energetics of hypothetical reaction pathways for this compound.

| Reaction Pathway | Reactant(s) | Intermediate/Transition State | Product(s) | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | This compound, H₃O⁺ | Protonated Dioxepane | 1,4-Butanediol (B3395766), 3-Hydroxypropanal | Data not available | Data not available |

| PCC Oxidation | This compound, PCC | Chromate Ester | 3-(1,3-Dioxepan-2-YL)propanal | Data not available | Data not available |

| Williamson Ether Synthesis | 3-(1,3-Dioxepan-2-YL)propan-1-olate, CH₃I | Sₙ2 Transition State | 3-(1,3-Dioxepan-2-YL)propoxy)methane | Data not available | Data not available |

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Conformational Analysis of the 1,3-Dioxepane Ring System

The seven-membered 1,3-dioxepane ring is conformationally flexible and can adopt several low-energy conformations. The most stable conformations of cycloheptane, the parent carbocycle, are the twist-chair and twist-boat. The introduction of two oxygen atoms in the 1 and 3 positions to form the 1,3-dioxepane ring alters the conformational landscape due to changes in bond lengths (C-O vs. C-C) and bond angles.

For substituted 1,3-dioxepanes, the substituents will preferentially occupy positions that minimize steric interactions. In the case of this compound, the propan-1-ol side chain is at the 2-position of the ring. The conformational preference of this substituent (axial vs. equatorial-like) will depend on the specific twist-chair or twist-boat conformation adopted by the ring.

Studies on related 1,3-dioxane (B1201747) systems have shown that substituents at the 2-position generally prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. thieme-connect.de While the 1,3-dioxepane ring is more flexible, similar steric considerations are expected to play a significant role. The conformational equilibrium of the ring and the orientation of the substituent can have a profound impact on the molecule's reactivity, as it dictates the accessibility of the reactive sites.

The following table summarizes the key conformational features of the 1,3-dioxepane ring.

| Conformation | Key Dihedral Angles | Relative Energy (kcal/mol) | Key Steric Interactions |

| Twist-Chair | Data not available | Generally the most stable | Minimized transannular strain |

| Twist-Boat | Data not available | Slightly higher than twist-chair | Potential for some non-bonded interactions |

| Chair | Data not available | Higher in energy | Significant steric strain |

| Boat | Data not available | Higher in energy | Significant steric strain |

Note: The relative energies are general trends and can be influenced by substitution.

Applications of 3 1,3 Dioxepan 2 Yl Propan 1 Ol in Polymer Chemistry and Materials Science

A Key Initiator for Controlled Polymerizations

The presence of a hydroxyl group allows 3-(1,3-Dioxepan-2-YL)propan-1-OL to act as an effective initiator for various polymerization reactions, particularly ring-opening polymerization (ROP). This method is a cornerstone for producing a wide array of polyesters and other polymers with well-defined properties.

Crafting Well-Defined Macromolecules through Ring-Opening Polymerization

Ring-opening polymerization is a powerful technique for synthesizing polymers from cyclic monomers. The process can be initiated by compounds bearing functional groups like hydroxyls, which attack the monomer and begin the chain growth. In this context, this compound is poised to be an excellent initiator for the ROP of various cyclic esters, such as lactide, caprolactone, and 1,5-dioxepan-2-one (B1217222). nih.govscite.ai The initiation step involves the nucleophilic attack of the alcohol on the carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of a linear polymer chain with the initiator fragment at one end.

This initiation mechanism is fundamental to creating well-defined macromolecules, where the polymer chains are of a predetermined length and composition. The reactivity of the hydroxyl group on this compound makes it a valuable tool for polymer chemists seeking to design materials with specific and predictable characteristics.

Mastering Polymer Properties: Molecular Weight, Architecture, and End-Group Functionality

A significant advantage of using initiators like this compound in ROP is the high degree of control it affords over the final polymer's characteristics. The molecular weight of the resulting polymer can be precisely controlled by adjusting the molar ratio of the monomer to the initiator. A higher concentration of the initiator will lead to a larger number of polymer chains, and consequently, a lower average molecular weight for a given amount of monomer.

This control is crucial for tailoring the physical properties of the polymer, such as its viscosity, mechanical strength, and degradation rate. Furthermore, the use of a functional initiator like this compound ensures that each polymer chain is end-capped with the dioxepane moiety. This provides a reactive handle that can be used for further chemical modifications, allowing for the creation of complex polymer architectures like block copolymers or graft copolymers. For instance, the dioxepane group could be hydrolyzed to reveal a diol, which can then be used to initiate the polymerization of another monomer, leading to the formation of a block copolymer.

Integration into Polymer Structures

Beyond its role as an initiator, the structural features of this compound allow for its direct incorporation into the backbone or side chains of polymers, leading to materials with novel functionalities.

Engineering Functionalized Polymeric Materials

The dioxepane ring in this compound is a protected form of a diol. This protecting group can be removed under acidic conditions to reveal two hydroxyl groups. By incorporating this molecule into a polymer chain, either as a comonomer or through post-polymerization modification, it is possible to introduce pendant diol functionalities. These hydroxyl groups can then serve as sites for further reactions, such as cross-linking to form a network structure, or for the attachment of other functional molecules, such as drugs or imaging agents. This strategy is particularly valuable in the design of functional materials for biomedical applications, where the ability to attach bioactive molecules to a polymer scaffold is highly desirable.

Fine-Tuning Properties with Copolymerization Strategies

Copolymerization, the process of polymerizing two or more different monomers together, is a powerful tool for tuning the properties of the resulting material. The related monomer, 2-methylene-1,3-dioxepane (B1205776) (MDO), undergoes radical ring-opening copolymerization with a variety of vinyl monomers. rsc.org This process introduces ester linkages into the backbone of traditional vinyl polymers, rendering them biodegradable.

Analogously, derivatives of this compound could be designed to act as comonomers. For example, by converting the hydroxyl group to a polymerizable group like an acrylate (B77674) or methacrylate, this molecule could be copolymerized with other monomers. The resulting copolymer would have pendant dioxepane groups along its chain, which could be later deprotected to create hydrophilic domains or sites for further functionalization. This approach allows for the creation of copolymers with a wide range of tunable properties, including their mechanical strength, thermal stability, and degradability.

Pioneering Specialty Polymeric Systems

The unique chemical nature of this compound makes it a valuable building block for the development of specialty polymeric systems with advanced properties and applications.

The incorporation of the dioxepane unit can lead to polymers with enhanced biodegradability and biocompatibility. Polyesters containing such units are expected to degrade via hydrolysis of the ester bonds, and the resulting degradation products, including the diol derived from the dioxepane, are generally considered to be non-toxic. This makes these materials highly attractive for use in biomedical applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. The ability to control the degradation rate by adjusting the copolymer composition is a key advantage in these applications. Research on related functional polyesters has demonstrated their potential in creating sophisticated biomedical devices. rsc.org

Below is a table summarizing the potential monomers that can be polymerized using this compound as an initiator and the expected polymer properties.

| Monomer | Polymerization Method | Expected Polymer Properties |

| L-Lactide | Ring-Opening Polymerization | Biocompatible, biodegradable, tunable mechanical properties. researchgate.net |

| ε-Caprolactone | Ring-Opening Polymerization | Flexible, biodegradable, good for soft tissue applications. |

| 1,5-Dioxepan-2-one | Ring-Opening Polymerization | Hydrophilic, amorphous, low glass transition temperature. nih.gov |

| Glycolide | Ring-Opening Polymerization | Crystalline, rapid degradation, often used in sutures. |

Engineering of Elastomeric and Resorbable Materials

The chemical compound this compound is a notable monomer in the field of polymer chemistry, particularly in the synthesis of biodegradable and biocompatible polymers. Its unique structure, featuring a seven-membered cyclic acetal (B89532) (dioxepane) and a primary alcohol functional group, allows for versatile polymerization pathways, primarily through ring-opening polymerization (ROP). This process leads to the formation of polyesters with tunable properties, making them suitable for specialized applications in materials science, including the engineering of elastomeric and resorbable materials for the biomedical field.

The incorporation of the 1,3-dioxepane (B1593757) moiety into a polymer backbone introduces flexibility and susceptibility to hydrolytic degradation, two key characteristics for elastomeric and resorbable materials. The presence of the hydroxyl group on the propanol (B110389) side chain offers a site for initiating polymerization or for post-polymerization modification, further expanding the potential to tailor the final material's properties.

Research Findings on Related Polymer Systems

While specific research focusing exclusively on the homopolymer of this compound is limited in publicly accessible literature, extensive studies on structurally similar monomers provide significant insights into the expected behavior and properties of its derived polymers. The polymerization of related seven-membered cyclic esters and acetals, such as 1,5-dioxepan-2-one and 2-methylene-1,3-dioxepane, has been thoroughly investigated and serves as a strong predictive model.

These studies demonstrate that ring-opening polymerization, often catalyzed by organometallic compounds or organic catalysts, is an effective method for producing high molecular weight polyesters from such monomers. mdpi.comresearchgate.net The resulting polymers often exhibit a semi-crystalline nature, which is crucial for achieving a balance between mechanical strength and flexibility.

The elastomeric properties of these polyesters are attributed to the inherent flexibility of the polymer chains, which is enhanced by the presence of the ether linkages within the polymer backbone. This flexibility allows the material to undergo significant deformation and return to its original shape. For instance, research on polyurethane elastomers derived from renewable polyols demonstrates that the combination of flexible side chains and high molecular weight contributes to highly elastic mechanical behavior, with elongations exceeding 160% being achievable. researchgate.net

The resorbable nature of these materials is a direct consequence of the hydrolytically labile ester and acetal bonds in the polymer backbone. In an aqueous environment, such as within the human body, these bonds can be cleaved, leading to the gradual degradation of the polymer into smaller, non-toxic molecules that can be metabolized or excreted. Studies on the biodegradation of various polyester-based materials have shown that the rate of degradation can be influenced by factors such as the polymer's crystallinity, the pH of the surrounding environment, and the presence of enzymes. nih.govnih.gov For example, some polyesters exhibit a higher rate of hydrolytic degradation in acidic or basic conditions compared to a neutral pH. nih.gov

Data on Related Elastomeric and Resorbable Polymers

To illustrate the potential properties of polymers derived from this compound, the following table summarizes key findings from research on structurally analogous polymers. These data provide a benchmark for the expected performance of materials engineered from this specific monomer.

| Polymer System | Monomer(s) | Polymerization Method | Key Properties | Reference |

| Poly(1,5-dioxepan-2-one) | 1,5-Dioxepan-2-one | Ring-Opening Polymerization (Organocatalyzed) | Controlled molecular weight, narrow polydispersity, biodegradable. | mdpi.comresearchgate.net |

| Functional Polyesters | 2-Methylene-1,3-dioxepane | Radical Ring-Opening Copolymerization | Biodegradable, forms functional terpolymers for drug delivery. | rsc.org |

| Polyurethane Elastomers | Castor oil-based polyols, Isocyanates | Polycondensation | High elasticity (elongation > 160%), tunable Young's modulus. | researchgate.net |

| Biodegradable Polyesters | Rosin-based monomers | Not specified | pH-dependent hydrolytic degradation, biocompatible. | nih.gov |

| Poly(3-hydroxypropionate-co-3-hydroxybutyrate) | 3-Hydroxypropionate, 3-Hydroxybutyrate | Biosynthesis | Enzymatic degradation, crystallinity dependent on copolymer composition. | nih.gov |

The data presented for these related polymer systems strongly suggest that polyesters synthesized from this compound would possess a desirable combination of elastomeric and resorbable characteristics. The ability to control the polymer's molecular weight and architecture through controlled polymerization techniques would allow for the fine-tuning of its mechanical properties and degradation profile to meet the specific requirements of various biomedical applications, such as in tissue engineering scaffolds, flexible implants, and controlled drug release matrices.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 1,3 Dioxepan 2 Yl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure of 3-(1,3-Dioxepan-2-YL)propan-1-OL.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. For instance, the protons of the hydroxyl group (-OH) would appear as a characteristic signal, the chemical shift of which can be influenced by solvent and concentration. docbrown.info The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) and the protons of the dioxepane ring would also exhibit unique chemical shifts and splitting patterns based on their neighboring protons. docbrown.info The integration of these signals provides a ratio of the number of protons in each unique environment. docbrown.info

The ¹³C NMR spectrum provides complementary information by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the dioxepane ring, the propanol (B110389) chain, and the carbon bonded to the hydroxyl group would all be distinguishable. docbrown.info For example, in related propanol structures, the carbon bearing the hydroxyl group typically appears in a specific region of the spectrum. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl Proton (-OH) | Variable | - |

| Methylene Protons (-CH₂-OH) | ~3.6 | ~62 |

| Methylene Protons (-CH₂-CH₂-OH) | ~1.6 | ~32 |

| Methylene Protons (-CH₂-CH₂-CH₂-) | ~1.5 | ~25 |

| Acetal (B89532) Proton (-O-CH-O-) | ~4.7 | ~103 |

| Dioxepane Ring Protons | 1.7 - 3.8 | 29 - 70 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. docbrown.info

Electron ionization (EI) is a common method that can cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a fingerprint of the molecule. For this compound, characteristic fragments would likely arise from the cleavage of the C-O and C-C bonds within the propanol chain and the dioxepane ring. For instance, the loss of a water molecule (H₂O) from the alcohol is a common fragmentation pathway. docbrown.info Cleavage of the dioxepane ring can also produce distinct fragment ions. nist.gov Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₈H₁₆O₃]⁺ | 160 |

| [M-H₂O]⁺ | Loss of water | 142 |

| [M-C₃H₇O]⁺ | Loss of propanol side chain | 101 |

| [C₄H₈O₂]⁺ | Dioxepane ring fragment | 88 |

| [C₃H₅O]⁺ | Fragment from propanol chain | 57 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of infrared radiation or the scattering of laser light provides information about the functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. docbrown.infodocbrown.info Characteristic C-O stretching vibrations for the alcohol and the ether linkages in the dioxepane ring would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkane chain would appear around 2850-3000 cm⁻¹. nist.govnist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C bond vibrations within the propanol chain and the dioxepane ring would be readily observable. researchgate.netmdpi.com The symmetric stretching of the C-O-C bonds in the dioxepane ring may also give rise to a distinct Raman signal. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (alkane) | Stretching | 2850-3000 | 2850-3000 |

| C-O (alcohol) | Stretching | 1000-1260 | Weak |

| C-O-C (ether) | Stretching | 1070-1150 | Strong |

X-ray Diffraction (XRD) for Crystalline Structure Determination

For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. ijcmas.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. mdpi.com

The crystal structure of a dioxepane derivative would reveal the preferred conformation of the seven-membered ring, which can exist in various forms such as chair, boat, and twist-chair conformations. nih.gov The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the solid state. nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC with a polar mobile phase would be a suitable method for purity analysis. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Size Exclusion Chromatography (SEC) can be employed for the analysis of oligomeric or polymeric derivatives of this compound. This technique separates molecules based on their size in solution. SEC is particularly useful for determining the molecular weight distribution of polymeric materials. researchgate.net

By employing this comprehensive suite of advanced spectroscopic and analytical methods, the chemical structure and purity of this compound and its derivatives can be rigorously established, providing a solid foundation for further research and application.

Future Research Directions and Emerging Opportunities for 3 1,3 Dioxepan 2 Yl Propan 1 Ol

Exploration of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and efficient processes. For 3-(1,3-Dioxepan-2-YL)propan-1-OL, future research will likely pivot towards catalytic systems that minimize waste and energy consumption. Drawing parallels from the synthesis of related cyclic acetals, several promising avenues emerge.

One key area of exploration will be the use of solid acid catalysts for the acetalization reaction between 1,4-butanediol (B3395766) and 4-hydroxybutanal. These catalysts offer significant advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and reduced corrosive waste streams. Furthermore, the development of biocatalytic routes, employing enzymes such as lipases or dehydratases, could offer highly selective and mild reaction conditions, aligning perfectly with the goals of sustainable chemistry.

Another promising direction is the exploration of one-pot synthesis strategies, where multiple reaction steps are combined into a single process. This approach not only improves efficiency but also reduces the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. Research into flow chemistry processes for the continuous production of this compound is also anticipated, offering enhanced control over reaction parameters and scalability.

Table 1: Potential Sustainable Synthetic Routes for this compound (Inferred from Analogous Compounds)

| Synthetic Approach | Catalyst/Reagent | Potential Advantages |

| Heterogeneous Catalysis | Solid acid catalysts (e.g., zeolites, sulfated zirconia) | Reusability, reduced waste, milder reaction conditions |

| Biocatalysis | Immobilized lipases or dehydratases | High selectivity, mild conditions, biodegradable catalysts |

| One-Pot Synthesis | Multi-functional catalysts | Increased efficiency, reduced solvent use, minimized waste |

| Flow Chemistry | Microreactor technology | Enhanced safety and control, easy scalability, continuous production |

Design and Synthesis of Advanced Functional Derivatives

The inherent functionality of this compound, with its primary alcohol and cyclic acetal (B89532) groups, provides a versatile platform for the design and synthesis of a wide array of advanced functional derivatives. The hydroxyl group serves as a key handle for introducing various functionalities through well-established chemical transformations.

Future research is expected to focus on the esterification and etherification of the propanol (B110389) moiety to create a library of new molecules with tailored properties. For instance, esterification with acrylic or methacrylic acid would yield novel monomers suitable for radical polymerization, leading to the formation of functional polymers with degradable backbones.

Furthermore, the cyclic acetal group itself can be a target for modification, although it is generally more stable. Research into the synthesis of derivatives with different substituents on the dioxepane ring could lead to materials with altered physical and chemical properties, such as modified solubility, thermal stability, or degradation kinetics.

Table 2: Potential Functional Derivatives of this compound and Their Prospective Applications

| Derivative Class | Functionalization Reaction | Potential Application |

| Acrylate (B77674)/Methacrylate Esters | Esterification with (meth)acrylic acid | Monomers for biodegradable polymers and hydrogels |

| Glycidyl Ethers | Reaction with epichlorohydrin | Epoxy resins and crosslinking agents |

| Silyl Ethers | Silylation of the alcohol | Protecting groups in multi-step synthesis, surface modification |

| Phosphate Esters | Phosphorylation of the alcohol | Flame retardants, biocompatible materials |

Innovative Applications in Sustainable Chemistry and Material Innovation

The unique bifunctional nature of this compound makes it a prime candidate for innovative applications in sustainable chemistry and the development of advanced materials.

A significant area of opportunity lies in its use as a monomer for the synthesis of biodegradable polymers. The acetal linkage in the dioxepane ring is susceptible to hydrolysis under acidic conditions, offering a mechanism for controlled degradation. Copolymers synthesized from derivatives of this compound could find use in applications such as transient medical devices, drug delivery systems, and environmentally friendly plastics. For example, copolymers with thermoresponsive polymers could lead to smart hydrogels that degrade under specific physiological conditions. elsevierpure.com Functional terpolymers based on similar 2-methylene-1,3-dioxepane (B1205776) (MDO) have already shown promise as platforms for biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org

The compound's structure also suggests its potential as a building block for the creation of pH-responsive materials. The acid-labile nature of the acetal group can be harnessed to design materials that change their properties in response to changes in pH. This could be particularly valuable in the development of targeted drug delivery systems that release their payload in the acidic environment of tumor tissues or specific cellular compartments. Studies on hydrogels containing poly(1,3-dioxolane) have demonstrated this pH-sensitive degradation. researchgate.net

Moreover, derivatives of this compound could be explored as sustainable alternatives to petroleum-based solvents, plasticizers, or surfactants. Its biodegradability and potentially low toxicity would make it an attractive component in formulations for cosmetics, personal care products, and industrial cleaners.

Table 3: Inferred Properties of Polymers Derived from this compound Analogues

| Polymer Type | Monomer Analogue | Key Property | Potential Application | Reference |

| Thermoresponsive Hydrogel | 2-methylene-1,3-dioxepane | LCST-type phase separation, pH-degradable | Stimuli-responsive drug delivery, cell culture scaffolds | elsevierpure.com |

| Functional Polyester | 2-methylene-1,3-dioxepane terpolymer | Biodegradable, pH-sensitive drug release | Polymeric prodrug nanocarriers | rsc.org |

| pH-Sensitive Hydrogel | Telechelic poly(1,3-dioxolane) | pH-dependent swelling and degradation | Intelligent drug release systems | researchgate.net |

Interdisciplinary Research Integrating Advanced Chemical Methodologies

The full potential of this compound will be realized through interdisciplinary research that combines advanced chemical methodologies with materials science, polymer chemistry, and biomedical engineering.

Computational modeling and simulation will play a crucial role in predicting the properties of new derivatives and polymers, guiding experimental efforts and accelerating the discovery process. For instance, density functional theory (DFT) calculations could be employed to understand the reaction mechanisms of novel synthetic routes, while molecular dynamics simulations could predict the self-assembly and degradation behavior of polymers derived from this compound.

The integration of advanced analytical techniques will be essential for characterizing the structure and properties of new materials. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and various forms of chromatography will be vital for confirming the synthesis of new derivatives. Advanced microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be necessary to visualize the morphology of polymeric nanostructures.

Collaboration between synthetic chemists and materials scientists will be key to translating the fundamental chemical properties of this compound and its derivatives into functional materials with real-world applications. This synergistic approach will undoubtedly pave the way for exciting discoveries and innovations in the years to come.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(1,3-Dioxepan-2-YL)propan-1-OL in academic settings?

- Methodological Answer : A common approach involves nucleophilic substitution reactions or ring-opening of 1,3-dioxepane derivatives. For example, substituting a mesylate or tosylate group in propanol derivatives with nucleophiles (e.g., amines or oxygen-containing groups) can yield the target compound. This aligns with methodologies used for structurally similar compounds like 3-[3-(trifluoromethyl)phenyl]propan-1-ol, where substitution reactions are well-documented . Building blocks such as 3-(1,3-dioxaindan-5-yloxy)propan-1-ol (C10H12O4) may also serve as precursors for functionalization .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Purification via column chromatography (using silica gel and gradient elution with ethyl acetate/hexane mixtures) is effective for isolating the compound. Analytical techniques like HPLC or GC-MS should confirm purity (>95%). For structurally analogous alcohols, such as 3-(3,4-dimethoxyphenyl)propan-1-ol, these methods are validated in peer-reviewed syntheses .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Based on safety data for similar propanol derivatives (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol), use PPE (gloves, goggles, lab coat), ensure adequate ventilation, and avoid contact with strong oxidizers. In case of skin exposure, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for asymmetric synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and identify chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve enantioselectivity. Local composition models, such as the nonrandomness parameter α12 in thermodynamic excess functions, help predict solvent effects on reaction kinetics . For example, asymmetric reductions of ketones using Ru-BINAP catalysts have been validated for similar alcohols .

Q. What strategies resolve contradictory spectroscopic data for this compound derivatives?

- Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals and X-ray crystallography for absolute configuration confirmation. For compounds with complex stereochemistry, like 3-((t-butyl-difluoro-silyl)oxo)-2-((9-phenyl-9H-fluoren-9-yl)amino)propan-1-ol, crystallography resolves structural ambiguities . Computational NMR prediction tools (e.g., ACD/Labs or Gaussian) further validate assignments .

Q. How can researchers design catalysts to enhance the regioselectivity of 1,3-dioxepane ring-opening reactions?

- Methodological Answer : Use Lewis acid catalysts (e.g., BF3·OEt2 or Sc(OTf)3) to polarize the dioxepane ring, directing nucleophilic attack to specific positions. Kinetic studies under varying temperatures and solvent polarities (e.g., DMSO vs. THF) can refine selectivity. This approach is validated in syntheses of 3-(1,3-dioxaindan-5-yloxy)propan-1-ol derivatives .

Q. What are the ecological implications of this compound in aqueous environments?

- Methodological Answer : Conduct biodegradability assays (OECD 301F) and toxicity tests (e.g., Daphnia magna LC50) to assess environmental impact. For structurally related compounds like dodecyl hydrogen sulfate-propanol derivatives, anaerobic degradation pathways are critical to evaluate persistence .

Methodological Notes

- Synthetic Optimization : Reaction parameters (temperature, solvent, catalyst loading) should be systematically varied using Design of Experiments (DoE) to maximize yield .

- Data Validation : Cross-validate analytical results (e.g., NMR, MS) with computational predictions to minimize errors .

- Safety Compliance : Adhere to REACH regulations and institutional EHS protocols for waste disposal and hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.